9-[3-[4-chloro-6-[4-(3-phenylphenyl)phenyl]-1,3,5-triazin-2-yl]phenyl]carbazole
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Overview
Description
9-(3-(4-([1,1’3’,1’'-Terphenyl]-4-yl)-6-chloro-1,3,5-triazin-2-yl)phenyl)-9H-carbazole: is a complex organic compound that features a combination of carbazole, terphenyl, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-(4-([1,1’:3’,1’'-Terphenyl]-4-yl)-6-chloro-1,3,5-triazin-2-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the carbazole, terphenyl, and triazine derivatives. These components are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under controlled conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-9-oxide.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, especially at the phenyl rings of the terphenyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products:
Oxidation: Carbazole-9-oxide
Reduction: Dihydrotriazine derivatives
Substitution: Brominated or nitrated derivatives of the phenyl rings
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of advanced organic materials, including polymers and dendrimers, due to its rigid and planar structure.
Biology: In biological research, the compound can be used as a fluorescent probe due to the carbazole moiety’s ability to emit light upon excitation.
Industry: In the industrial sector, the compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of 9-(3-(4-([1,1’:3’,1’'-Terphenyl]-4-yl)-6-chloro-1,3,5-triazin-2-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate into DNA, disrupting its function and leading to cell death. The triazine ring can inhibit enzymes involved in DNA replication and repair, further enhancing the compound’s cytotoxic effects.
Comparison with Similar Compounds
- 9-(4-([1,1’:3’,1’'-Terphenyl]-4-yl)phenyl)-9H-carbazole
- 9-(3-(4-([1,1’:3’,1’'-Terphenyl]-4-yl)phenyl)-9H-carbazole
- 9-(3-(4-([1,1’:3’,1’'-Terphenyl]-4-yl)-6-methyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
Comparison: Compared to similar compounds, 9-(3-(4-([1,1’:3’,1’'-Terphenyl]-4-yl)-6-chloro-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is unique due to the presence of the chloro substituent on the triazine ring. This chloro group can enhance the compound’s reactivity and binding affinity to molecular targets, making it more effective in its applications.
Properties
IUPAC Name |
9-[3-[4-chloro-6-[4-(3-phenylphenyl)phenyl]-1,3,5-triazin-2-yl]phenyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H25ClN4/c40-39-42-37(28-22-20-27(21-23-28)30-13-8-12-29(24-30)26-10-2-1-3-11-26)41-38(43-39)31-14-9-15-32(25-31)44-35-18-6-4-16-33(35)34-17-5-7-19-36(34)44/h1-25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPNTLQWZHXPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)C4=NC(=NC(=N4)Cl)C5=CC(=CC=C5)N6C7=CC=CC=C7C8=CC=CC=C86 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H25ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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